N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran ring, an oxadiazole ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed by the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Final Coupling: The final step involves coupling the benzofuran-oxadiazole intermediate with the sulfonylated propanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-benzofuranyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-thiadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Uniqueness
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzofuran and oxadiazole rings, along with the sulfonyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S/c1-28-14-6-8-15(9-7-14)32(26,27)11-10-18(25)22-21-24-23-20(31-21)17-12-13-4-3-5-16(29-2)19(13)30-17/h3-9,12H,10-11H2,1-2H3,(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYOJPNIIBJYHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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